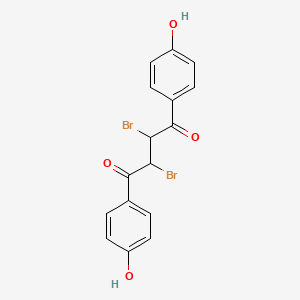
2,3-Dibromo-1,4-bis(4-hydroxyphenyl)butane-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dibromo-1,4-bis(4-hydroxyphenyl)butane-1,4-dione is an organic compound known for its unique structure and properties. This compound features two bromine atoms and two hydroxyphenyl groups attached to a butane-1,4-dione backbone. It is often used in various chemical reactions and has applications in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-1,4-bis(4-hydroxyphenyl)butane-1,4-dione typically involves the bromination of 1,4-bis(4-hydroxyphenyl)butane-1,4-dione. This reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms at the 2 and 3 positions of the butane backbone .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes using bromine or bromine-containing reagents. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromo-1,4-bis(4-hydroxyphenyl)butane-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can remove the bromine atoms, leading to the formation of 1,4-bis(4-hydroxyphenyl)butane-1,4-dione.
Substitution: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can replace the bromine atoms under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce the parent hydroxyphenyl compound .
Scientific Research Applications
2,3-Dibromo-1,4-bis(4-hydroxyphenyl)butane-1,4-dione has several applications in scientific research:
Mechanism of Action
The mechanism by which 2,3-Dibromo-1,4-bis(4-hydroxyphenyl)butane-1,4-dione exerts its effects involves interactions with molecular targets and pathways. The bromine atoms and hydroxyphenyl groups play crucial roles in its reactivity and binding to specific enzymes or receptors. These interactions can modulate biological processes, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
2,2-Bis(4-hydroxyphenyl)propane:
2,2-Bis(4-hydroxyphenyl)butane:
Uniqueness
This structural feature distinguishes it from other bisphenol derivatives and contributes to its specialized uses in various fields .
Properties
CAS No. |
6338-17-6 |
|---|---|
Molecular Formula |
C16H12Br2O4 |
Molecular Weight |
428.07 g/mol |
IUPAC Name |
2,3-dibromo-1,4-bis(4-hydroxyphenyl)butane-1,4-dione |
InChI |
InChI=1S/C16H12Br2O4/c17-13(15(21)9-1-5-11(19)6-2-9)14(18)16(22)10-3-7-12(20)8-4-10/h1-8,13-14,19-20H |
InChI Key |
IEIFUWWNNMXHCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(C(C(=O)C2=CC=C(C=C2)O)Br)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















